Pentylcyclohexane
Overview
Description
Pentylcyclohexane, also known as 1-Cyclohexylpentane, is an organic compound with the molecular formula C11H22. It is a colorless liquid that is primarily used in organic synthesis and as a solvent. The compound is characterized by its cyclohexane ring bonded to a pentyl group, making it a member of the alkane family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentylcyclohexane can be synthesized through various methods, including the alkylation of cyclohexane with pentyl halides in the presence of a strong base. Another common method involves the hydrogenation of cyclohexene with pentyl groups under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of amylcyclohexane typically involves catalytic hydrogenation processes. The use of metal catalysts such as palladium or platinum on carbon supports is common. The reaction is carried out in a hydrogen atmosphere at elevated temperatures and pressures to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Pentylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and pentanoic acid.
Reduction: Reduction reactions typically involve the hydrogenation of the cyclohexane ring.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using halogens such as chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclohexanone, pentanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Pentylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of amylcyclohexane involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence the function of membrane-bound proteins and enzymes, thereby altering cellular processes .
Comparison with Similar Compounds
Cyclohexane: A simpler structure without the pentyl group.
Methylcyclohexane: Contains a methyl group instead of a pentyl group.
Ethylcyclohexane: Contains an ethyl group instead of a pentyl group
Uniqueness: Pentylcyclohexane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific solvent properties and interactions with lipid membranes .
Properties
IUPAC Name |
pentylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-2-3-5-8-11-9-6-4-7-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMUYBTNSVOFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063399 | |
Record name | Pentylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Pentylcyclohexane | |
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URL | https://haz-map.com/Agents/13443 | |
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CAS No. |
4292-92-6, 29949-27-7 | |
Record name | Pentylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4292-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Amylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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